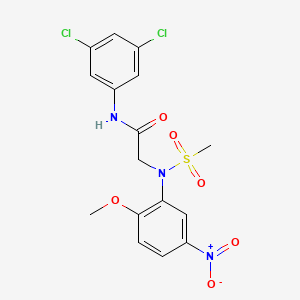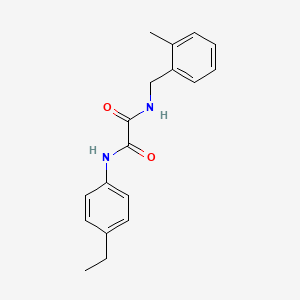
N~2~-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression.
Applications De Recherche Scientifique
- Researchers can identify practical applications based on their findings. These applications are valuable for practitioners and policymakers interested in real-world contexts . Unfortunately, specific practical applications of “CBKinase1_010105” are not readily available in the literature.
- Preclinical and clinical studies have explored the use of CDKIs in various cancers, including head and neck cancer . Further research is needed to determine the specific efficacy of “CBKinase1_010105” in cancer treatment.
Practical Applications
Medical Research and Cancer Treatment
Mécanisme D'action
Target of Action
CBKinase1_010105, also known as CBKinase1_022505, SR-01000288350, SMR000300641, HMS2581F12, or N2-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, is a member of the casein kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes .
Mode of Action
The compound interacts with its targets, primarily the CK1 isoforms, and induces phosphorylation of key regulatory molecules . This interaction results in the modulation of various cellular processes, including cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
CBKinase1_010105 affects several biochemical pathways through its interaction with CK1 isoforms. These pathways include those involved in cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . The compound’s action on these pathways can lead to downstream effects such as changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar kinase inhibitors are known to exhibit high pharmacokinetic variability . Factors such as absorption, distribution, metabolism, and excretion (ADME) properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of CBKinase1_010105’s action are primarily due to its interaction with CK1 isoforms and the subsequent phosphorylation of key regulatory molecules . This can lead to changes in various cellular processes, potentially influencing cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_010105. For instance, in the context of kinase inhibitors, factors such as pH, temperature, and the presence of other molecules can affect their activity . Additionally, the compound’s action can be influenced by the specific cellular environment, including the expression levels of its target proteins and the status of other signaling pathways .
Propriétés
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)11-5-6-12(14)10(3)7-11/h5-7,9H,8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFZYZOAPACKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)NC(C)C)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4653798.png)
![N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4653816.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4653828.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4653831.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4653837.png)
![N-(2,4-difluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4653840.png)
![2-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4653850.png)
![methyl [5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4653857.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4653877.png)

![2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)